3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide
Description
3,5-Dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (CAS: 679798-98-2) is a benzamide derivative characterized by a tetrazole ring substituted with a propyl group at the 5-position and a benzamide core bearing methyl groups at the 3- and 5-positions of the aromatic ring. According to its Safety Data Sheet (SDS), the compound is designated for industrial and scientific research applications .
Properties
IUPAC Name |
3,5-dimethyl-N-(1-propyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-4-5-18-13(15-16-17-18)14-12(19)11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3,(H,14,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYAEFJVWRIVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358902 | |
| Record name | 3,5-Dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679798-98-2 | |
| Record name | 3,5-Dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Amide Bond Formation: The tetrazole derivative is then coupled with 3,5-dimethylbenzoic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the formation of the tetrazole ring and automated systems for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the amide bond.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,5-dimethylbenzoic acid derivatives.
Reduction: Formation of 3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzylamine.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its use in the development of high-energy materials and explosives due to the presence of the tetrazole ring.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzamide scaffold is a common pharmacophore in drug discovery, often modified to optimize target binding, solubility, or metabolic stability. Below, 3,5-dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is compared to benzamide derivatives reported in PCAF histone acetyltransferase (HAT) inhibition assays (Figure 3, ) . Key structural and functional differences are summarized in Table 1.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Structural Modifications: The target compound replaces the carboxyphenyl group (common in analogs) with a tetrazole ring, a known bioisostere for carboxylic acids. This substitution may enhance metabolic stability or alter polarity . The propyl chain on the tetrazole contrasts with the long acyl chains (e.g., hexanoyl, tetradecanoyl) in compounds.
Biological Activity: Compounds in achieved 61–79% inhibition at 100 μM, with the most potent (Compound 17) featuring a tetradecanoyl chain and 3-carboxyphenyl group . The tetrazole moiety in the target compound could mimic the carboxylate’s role in hydrogen bonding or ionic interactions, but its PCAF HAT inhibition remains untested.
SAR Insights: The 2-acylamino substituent in analogs was critical for activity, as anthranilic acid (lacking this group) showed reduced inhibition (34%) . Methyl groups at the 3- and 5-positions of the benzamide core (target compound) may sterically hinder interactions compared to unsubstituted or carboxyphenyl-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
